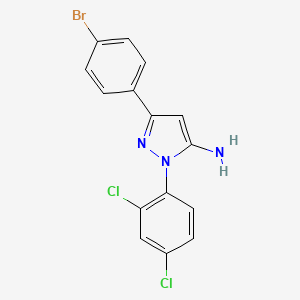

3-(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine

Description

Molecular Formula: C₁₆H₁₀BrCl₂N₃ Molecular Weight: 403.08 g/mol Structural Features: This compound features a pyrazole core substituted at position 1 with a 2,4-dichlorophenyl group and at position 3 with a 4-bromophenyl moiety.

Modifications at positions 1 and 3 are achieved using halogenated aryl ketones and bromo-substituted precursors .

Properties

IUPAC Name |

5-(4-bromophenyl)-2-(2,4-dichlorophenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrCl2N3/c16-10-3-1-9(2-4-10)13-8-15(19)21(20-13)14-6-5-11(17)7-12(14)18/h1-8H,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBOUAFANPQZPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=C2)N)C3=C(C=C(C=C3)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrCl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 4-bromoaniline with 2,4-dichlorobenzaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then cyclized using hydrazine hydrate to yield the desired pyrazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key differences in substituent groups, electronic effects, and bioactivity profiles are highlighted below:

Substitution at Position 1

Substitution at Position 3

Physicochemical and Structural Analysis

- Solubility : Bulky substituents (e.g., tert-butyl in ) reduce water solubility, whereas polar groups (e.g., sulfonamide in ) improve it. The target compound’s dichlorophenyl and bromophenyl groups likely confer high lipophilicity .

- Crystallography : and highlight the use of X-ray diffraction to confirm regiochemistry, which is crucial for activity. The target compound’s planar aromatic system may favor stacking interactions .

Biological Activity

3-(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C16H13BrCl2N2

- Molecular Weight : 392.6 g/mol

- IUPAC Name : this compound

The compound features a pyrazole ring substituted with bromophenyl and dichlorophenyl groups, which contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that various pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Description |

|---|---|---|---|

| This compound | TBD | TBD | Active against multiple bacterial strains |

| Related Compound 7b | 0.22 | TBD | Most active derivative in study |

| Ciprofloxacin | 0.9 | TBD | Standard reference for comparison |

Receptor Interactions

The compound has been identified as a selective antagonist for the cannabinoid receptor type 1 (CB1). In vitro studies indicate that it exhibits nanomolar affinity for both rat and human CB1 receptors, with Ki values of 0.56 nM and 3.5 nM, respectively. This suggests potential applications in treating conditions modulated by the endocannabinoid system.

Table 2: Receptor Binding Affinities

| Receptor Type | Ki (nM) | Selectivity |

|---|---|---|

| CB1 (Rat) | 0.56 | High |

| CB1 (Human) | 3.5 | High |

| CB2 (Rat & Human) | 400 | Low |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, the compound demonstrated significant bactericidal activity against Staphylococcus aureus, with an MIC value lower than that of conventional antibiotics like ciprofloxacin. This highlights its potential as an alternative treatment option in antibiotic-resistant infections.

Case Study 2: Cannabinoid Receptor Modulation

Another investigation focused on the compound's role as a CB1 antagonist revealed that it effectively inhibited the pharmacological effects induced by cannabinoid agonists in vivo. This suggests its utility in managing conditions such as obesity and metabolic disorders by modulating endocannabinoid signaling.

Q & A

Q. What are the optimal synthetic routes for 3-(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step protocols involving condensation of substituted aryl aldehydes with hydrazine derivatives. For example, analogs with dichlorophenyl groups are synthesized by reacting 1,5-diarylpyrazole precursors with halogenated benzaldehydes under reflux in ethanol or DMF . Yield optimization often requires careful control of temperature (e.g., 80–120°C) and stoichiometric ratios of intermediates. Catalytic additives like p-toluenesulfonic acid (pTSA) improve cyclization efficiency .

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this pyrazole derivative?

- X-ray diffraction (XRD): Resolves substituent positions on the pyrazole ring, as demonstrated for analogs like 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, where bond angles and torsion angles confirm spatial arrangement .

- NMR spectroscopy: H and C NMR identify proton environments (e.g., NH at δ 5.2–5.5 ppm) and aryl group coupling patterns .

- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H] at m/z 400.95 for CHBrClN) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to cannabinoid or σ receptors?

Molecular docking studies using AutoDock Vina or Schrödinger Suite can simulate interactions with receptors like CB1 or σ1. For example, pyrazole derivatives with dichlorophenyl groups show high σ1 receptor antagonism (IC < 50 nM) due to hydrophobic interactions with Leu95 and Tyr103 residues . MD simulations (e.g., GROMACS) further assess binding stability over 100 ns trajectories .

Q. What experimental strategies resolve contradictions in reported bioactivity data across analogs?

Discrepancies in IC values (e.g., σ1 vs. σ2 receptor selectivity) arise from assay conditions. Standardization strategies include:

- Unified cell lines: Use HEK-293 cells expressing human σ1 receptors to minimize variability .

- Control compounds: Compare with reference antagonists like haloperidol or PD144418 .

- Dose-response curves: Ensure ≥3 replicates to validate potency trends .

Q. Which in vitro assays are most effective for evaluating its anticancer potential?

- Antiproliferative assays: MTT or SRB tests on cancer cell lines (e.g., MCF-7, A549) at 1–100 μM doses .

- Tubulin polymerization inhibition: Monitor fluorescence with colchicine-site binders (e.g., combretastatin analogs) .

- Apoptosis markers: Flow cytometry for Annexin V/PI staining and caspase-3 activation .

Q. How does the bromophenyl substituent influence photophysical properties in solvent polarity studies?

UV-Vis and fluorescence spectra in solvents like DMSO or hexane reveal polarity-dependent shifts. For example, 3-(4-bromophenyl) analogs exhibit λ at 356 nm in DMSO due to intramolecular charge transfer (ICT), with Stokes shifts > 50 nm indicating polar excited states .

Methodological Challenges

Q. What purification techniques address byproduct formation during synthesis?

- Column chromatography: Use silica gel with gradient elution (hexane:EtOAc 4:1 to 1:1) to separate regioisomers .

- Recrystallization: Ethanol/water mixtures yield high-purity crystals (>95%) for XRD analysis .

- HPLC-PDA: C18 columns (5 μm, 250 mm) with acetonitrile/water (0.1% TFA) resolve amine degradation products .

Q. How can SAR studies optimize selectivity for kinase targets?

Systematic substitution at the pyrazole C3/C5 positions with electron-withdrawing groups (e.g., Br, Cl) enhances kinase inhibition. For example, 4-bromo substitution improves CDK2 inhibition (K = 0.8 μM) compared to methoxy analogs (K = 5.2 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.